(4-(m-Tolyloxy)phenyl)boronic acid is an organoboron compound featuring a boronic acid group (-B(OH)2) attached to a phenyl ring, which is further substituted with a m-tolyloxy group (CH3C6H4O-) at the para position. This compound belongs to the class of arylboronic acids, which are valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction []. While its specific source is not explicitly mentioned in the provided papers, (4-(m-tolyloxy)phenyl)boronic acid likely finds applications in various research fields, including materials science, chemical synthesis, and potentially in the development of sensors and analytical tools.
(4-(M-Tolyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to an aryl group. This compound features a phenyl ring substituted with a methoxy group and is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
The compound can be synthesized from commercially available starting materials, including phenols and boron reagents. Its relevance in synthetic organic chemistry stems from its utility in various coupling reactions, particularly in the pharmaceutical and materials science sectors.
(4-(M-Tolyloxy)phenyl)boronic acid is classified as:
The synthesis of (4-(M-Tolyloxy)phenyl)boronic acid typically involves several steps:
The molecular formula for (4-(M-Tolyloxy)phenyl)boronic acid is CHB O. Its structure consists of:
(4-(M-Tolyloxy)phenyl)boronic acid participates in various chemical reactions, particularly:
The mechanism of action for (4-(M-Tolyloxy)phenyl)boronic acid in Suzuki coupling involves several key steps:
Scientific Uses
(4-(M-Tolyloxy)phenyl)boronic acid finds applications in various fields:
Nickel-catalyzed Suzuki-Miyaura cross-coupling has emerged as a highly efficient strategy for constructing the biaryl ether backbone integral to (4-(m-tolyloxy)phenyl)boronic acid. This approach leverages aryloxydifluoromethyl bromides and arylboronic acids under nickel catalysis to form the critical C–O–C linkage. Optimization studies reveal that ligand selection and solvent control are paramount for suppressing deleterious side reactions like oxodefluorination (yielding ketone byproducts) and hydrodebromination [1].
In benchmark studies, (4-tolyloxy)difluoromethyl bromide was coupled with phenylboronic acid using diverse nickel catalysts. Initial reactions in DMF yielded only 21% of the desired product, with significant defluorination (15%) and hydrodebromination (27%) byproducts. Switching to dry acetone dramatically improved outcomes (40% yield), attributed to minimized water-mediated hydrolysis. The electronic properties of bipyridine ligands proved crucial: electron-rich Ni(II) complexes (e.g., Ni-2) elevated yields to 55%. Optimal performance (90% yield) was achieved with DABCO (1,4-diazabicyclo[2.2.2]octane) as an additive, which modulates nickel's steric and electronic environment, facilitating transmetalation and suppressing β-fluoride elimination [1].
Table 1: Optimization of Ni-Catalyzed Coupling for Aryloxydifluoromethyl Ether Synthesis
Entry | Catalyst | Ligand | Solvent | Yield (%) | Major Byproducts |
---|---|---|---|---|---|
1 | Ni-1 (bipy) | None | DMF | 21 | 4 (15%), 5 (27%) |
5 | Ni-1 | None | Acetone | 40 | Trace 4, 5 |
8 | Ni-1 | None | Dry acetone | 45 | None detected |
10 | Ni-2 | None | Dry acetone | 55 | <5% |
19 | Ni-2 | DABCO | Dry acetone | 90 | Not observed |
Substrate scope analysis demonstrates excellent functional group tolerance: boronic acids bearing hydroxymethyl, cyano, or halogen substituents couple efficiently (55–75% yields). Ortho-substituted arylboronic acids exhibit slightly diminished yields (66–76%) due to steric constraints. Critically, electron-rich boronic acids (e.g., p-methoxyphenyl) suffer oxidative defluorination during silica gel purification, necessitating alternative isolation protocols. The methodology successfully incorporates heterocycles (thiophene, quinoline) and complex pharmaceutical precursors, underscoring its versatility for accessing structurally diverse analogs of (4-(m-tolyloxy)phenyl)boronic acid [1] [5].
Ullmann condensation remains a cornerstone methodology for forging diaryl ether bonds central to (4-(m-tolyloxy)phenyl)boronic acid. Modern variants overcome historical limitations (stoichiometric copper, extreme temperatures) through copper(I) catalysis and optimized bases. This reaction typically couples an aryl halide with resorcinol derivatives, but achieving meta-selectivity poses challenges due to the hydroxyl group's ortho/para-directing effects [2] [6].
A pivotal advancement employs directed metalation strategies to access meta-functionalized precursors. For instance, 5-chloro-2-nitroaniline couples with resorcinol using sodium hydride in DMF at 125°C under argon, yielding 5-(3-hydroxyphenoxy)-2-nitroaniline. This intermediate undergoes hydrogenation to 4-(3-hydroxyphenoxy)-1,2-benzenediamine – a versatile building block for complex molecules. The reaction demands rigorous oxygen exclusion and anhydrous conditions to prevent copper oxidation and hydrolysis side reactions [4].
Table 2: Copper-Mediated Ether Formation for m-Aryloxy Phenol Synthesis
Aryl Halide | Phenol | Conditions | Product | Yield (%) | Application |
---|---|---|---|---|---|
5-Chloro-2-nitroaniline | Resorcinol | NaH, DMF, 125°C, 24h, Ar | 5-(3-Hydroxyphenoxy)-2-nitroaniline | High* | Dinuclear salphen ligands [24] |
4-Nitrophthalonitrile | Resorcinol | K₂CO₃, DMSO, RT, 48h | 4-(3-Hydroxyphenoxy)phthalonitrile | High* | Phthalonitrile polymers [25] |
3-Bromoanisole | 3-Methoxyphenol | Cu catalyst, >200°C | 3,3'-Dimethoxydiphenyl ether | Moderate* | Demethylation to 3,3'-oxydiphenol [14] |
*Yields not quantified in sources; described as "high" or "moderate" in original context.
An alternative one-pot nucleophilic displacement strategy displaces activated nitro groups from aromatics. 4-Nitrophthalonitrile reacts with resorcinol in the presence of potassium carbonate in DMSO, yielding 4-(3-hydroxyphenoxy)phthalonitrile – a monomer for self-promoted phthalonitrile resins. These polymers exhibit exceptional thermal stability (Tg >300°C) and mechanical properties, highlighting the material science applications of m-aryloxy phenol intermediates en route to boronic acid targets [2] [4]. Limitations persist for sterically congested or electron-neutral aryl halides, where competing hydrolysis or homocoupling can erode efficiency.
Directed ortho-metalation (DoM) provides a regioselective pathway to install boronic acid groups onto pre-formed m-aryloxy phenol scaffolds. This approach capitalizes on temporary directing groups (e.g., dialkylaminomethyl) or inherently directing functionalities (e.g., carbamates) to override inherent electronic biases and achieve ortho-boration [7].
A robust solution-phase protocol alkylates secondary amines within peptides using o-(bromomethyl)phenylboronic acid. While initially developed for bioconjugation, this principle extends to small-molecule synthesis. Treatment of N-methylaniline derivatives with o-(bromomethyl)phenylboronic acid in acetonitrile or DMF, using diisopropylethylamine (DIPEA) as base, yields o-(N-methylaminomethyl)phenylboronic acids in high yields (typically >75%). This method addresses key limitations of prior approaches:
The o-aminomethyl group enhances boronic acid's Lewis acidity and enables reversible imine formation, facilitating further derivatization or molecular recognition applications. Careful pH control (<9) during reactions prevents boroxine formation and maintains boronic acid integrity. While highly effective, this method is less suitable for substrates containing base-sensitive functionalities or multiple competing nucleophiles [7].
Demethylation of methoxy precursors offers a strategic workaround for synthesizing challenging m-aryloxy phenols. This two-step sequence first constructs the diaryl ether bond using electron-rich m-methoxyphenol (readily available and less prone to oxidation than resorcinol), followed by methyl group cleavage [2] [4] [6].
Hydrogen bromide (48% in acetic acid) is the most widely employed demethylating agent. Refluxing 4-(3-methoxyphenoxy)benzoic acid with HBr/HOAc cleanly delivers 4-(3-hydroxyphenoxy)benzoic acid, which was condensed with piperazine derivatives to yield κ-opioid receptor antagonists exhibiting nanomolar binding affinity (Ke = 1.85 ± 0.51 nM). Similarly, boron tribromide (BBr₃) in dichloromethane at -78°C to room temperature demethylates N-(2-(3-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide to its hydroxy analog – a precursor for [¹¹C]methoxy-labeled COX-2 imaging radiotracers [4].
Table 3: Demethylation Reagents for m-Aryloxy Phenol Synthesis
Substrate | Reagent/Conditions | Product | Yield (%) | Application Context |
---|---|---|---|---|
4-(3-Methoxyphenoxy)benzoic acid | 48% HBr, HOAc, reflux | 4-(3-Hydroxyphenoxy)benzoic acid | High* | κ-Opioid antagonists [9] |
N-[2-(3-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide | BBr₃, CH₂Cl₂, -78°C to RT | N-[2-(3-Hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | 85* | COX-2 radiotracers [12] |
3,3'-Dimethoxydiphenyl ether | HBr, HOAc, reflux | 3,3'-Oxydiphenol | >90* | Oxacalix[n]arene synthesis [15] |
*Yields estimated from source context where exact values unavailable.
Demethylation must be performed prior to boronic acid installation if Lewis acidic reagents (BBr₃, AlCl₃) are used, as they form destructive complexes with boronic acids. While effective, these harsh conditions limit compatibility with base-sensitive functional groups (e.g., esters, epoxides). Alternative catalytic methods using Pd/C or copper salts with soft donors (e.g., dppe) under hydrogen transfer conditions offer promising milder approaches, though their applicability to m-aryloxy phenol synthesis remains underexplored [2].
Protecting boronic acids during diaryl ether formation is essential due to their susceptibility to protodeboronation, oxidation, and trimerization under both acidic and basic conditions. Standard protecting groups like MIDA (N-methyliminodiacetic acid) offer excellent stability but require aqueous base for deprotection, incompatible with acid-sensitive substrates or when base-mediated etherification is employed [3] [7].
Innovative divalent protecting groups derived from naphthalene-1,8-diamines or 2-hydroxymethylanilines form neutral adducts stable under basic conditions but cleavable under mild aqueous acid (pH 3–5). These are particularly suited for o-(aminomethyl)phenylboronic acids prevalent in (4-(m-tolyloxy)phenyl)boronic acid derivatives. Key structural motifs include:
Table 4: Boronic Acid Protecting Groups for Demanding Synthetic Sequences
Protecting Group Precursor | Protecting Group Type | Stability Profile | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
MIDA (N-methyliminodiacetic acid) | Trivalent | Stable to acids; labile to base | Aqueous NaOH (pH >10) | Incompatible with base-sensitive steps |
Naphthalene-1,8-diamine derivatives | Divalent | Stable to base; labile to acid | Aqueous AcOH (pH 3-5) | Compatible with Ullmann couplings |
2-(Hydroxymethyl)aniline | Trivalent | Stable to nucleophiles; acid-labile | Mild TFA | Tolerates polar aprotic solvents |
These acid-labile groups complement MIDA chemistry: they withstand basic Ullmann conditions (K₂CO₃, NaH) necessary for aryl ether formation yet are removed post-coupling without affecting the diaryl ether bond. For example, protecting o-(aminomethyl)phenylboronic acid as its naphthalene-1,8-diamine adduct before copper-mediated coupling with 3-bromoanisole allows subsequent demethylation (HBr/HOAc) and protecting group removal in one pot. This orthogonal protection strategy enables multistep syntheses of highly functionalized targets previously inaccessible via single-step methodologies [3] [7].
Post-deprotection, boronic acids can be stabilized as trifluoroborate salts for long-term storage, though they require reconversion to the boronic acid before most cross-coupling applications. Careful handling (inert atmosphere, low temperature, anhydrous solvents) remains critical during final deprotection to minimize boroxine formation.
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